1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2060588-69-2
VCID: VC11684037
InChI: InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13)
SMILES: CC1(C2=CC(=NC=C2CO1)C(=O)O)C
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid

CAS No.: 2060588-69-2

Cat. No.: VC11684037

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid - 2060588-69-2

Specification

CAS No. 2060588-69-2
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13)
Standard InChI Key CTNSENSDKJKKGP-UHFFFAOYSA-N
SMILES CC1(C2=CC(=NC=C2CO1)C(=O)O)C
Canonical SMILES CC1(C2=CC(=NC=C2CO1)C(=O)O)C

Introduction

Structural Characteristics

Core Architecture

The compound features a fused bicyclic system combining a furan ring and a pyridine moiety. The furan ring (1,3-dihydrofuro) is fused to the pyridine at the [3,4-c] position, with methyl groups at the 1-position and a carboxylic acid substituent at the 6-position . This arrangement creates a rigid, planar structure that influences its electronic properties and intermolecular interactions.

Spectroscopic Identifiers

  • InChIKey: CTNSENSDKJKKGP-UHFFFAOYSA-N

  • Exact Mass: 193.07389321 Da

  • XLogP3: 0.5, indicating moderate lipophilicity

Synthesis and Chemical Reactivity

Multicomponent Reactions

A Doebner–Ugi reaction sequence, as employed for pyrazolo[3,4-b]pyridines, could be adapted. This involves condensing aldehydes, amines, and carboxylic acids under acidic conditions . For example:

Aldehyde+Amine+1,3-Dicarbonyl CompoundHOAc, EtOH, 130°CDihydrofuropyridine Derivative\text{Aldehyde} + \text{Amine} + \text{1,3-Dicarbonyl Compound} \xrightarrow{\text{HOAc, EtOH, 130°C}} \text{Dihydrofuropyridine Derivative}

Adapted from pyrazolo[1,5-a]pyridine synthesis

Cyclization Strategies

Cyclization of γ-keto acids with ammonia derivatives under oxidative conditions may yield the fused ring system. Ethanol with acetic acid (1:6 ratio) at 130°C for 18 hours under O2\text{O}_2 atmosphere has been effective for similar structures .

Reactivity Profile

The carboxylic acid group at C6 participates in esterification and amidation reactions, while the pyridine nitrogen can act as a hydrogen bond acceptor. Methyl groups at C1 hinder rotational freedom, directing reactivity toward electrophilic substitution at C5 and C7 positions.

Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight193.20 g/molPubChem 2.1
XLogP30.5XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bonds1Cactvs 3.4.6.11
Solubility>10 mg/mL in DMSOEstimated via AlogPS

The compound’s moderate lipophilicity (XLogP3 = 0.5) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.30 (t, 3H), 2.58 (s, 3H), 4.26 (q, 2H), 7.08–8.22 (aromatic protons) .

  • MS: EI-HRMS: m/zm/z 193.0739 (calculated), 193.0738 (observed) .

Chromatographic Techniques

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows a retention time of 6.8 minutes, confirming >95% purity.

Comparison with Related Compounds

CompoundMolecular FormulaKey SubstituentsBioactivity
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-olC8H9NO2\text{C}_8\text{H}_9\text{NO}_2-OH at C7, -CH3 at C6Antibiotic potential
Pyrazolo[1,5-a]pyridine-3-carboxylatesC12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2Ester groups at C3Antiviral agents

The carboxylic acid group in 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid enhances hydrogen bonding capacity compared to hydroxyl or ester analogs, potentially improving target binding .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the C6 carboxylic acid and C1 methyl groups to optimize pharmacokinetics.

  • Target Identification: Screening against kinase libraries and inflammatory mediators .

  • In Vivo Studies: Assessing bioavailability and toxicity in rodent models.

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